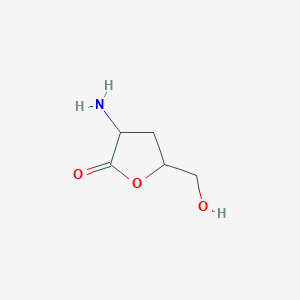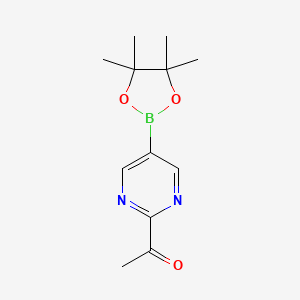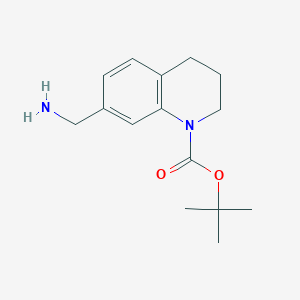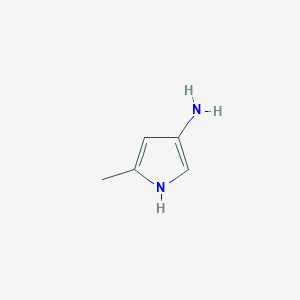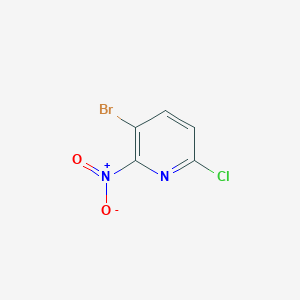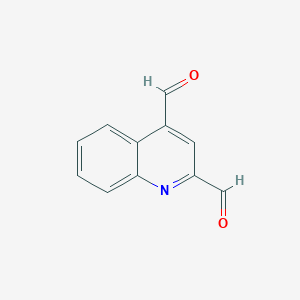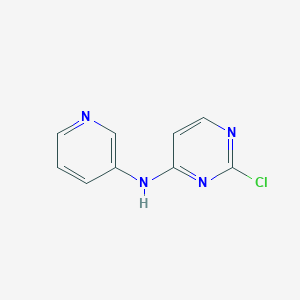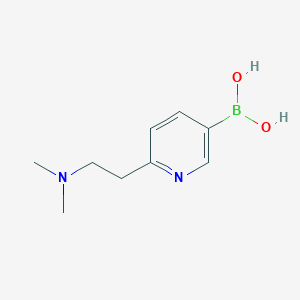
(6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with a dimethylaminoethyl group and a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For example, starting from 6-bromo-3-(2-(dimethylamino)ethyl)pyridine, a halogen-metal exchange can be performed using an organolithium reagent, followed by the addition of a boron source such as trimethyl borate or boronic acid pinacol ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental sustainability.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or borates. Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through esterification reactions with alcohols.
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: Boronic acids are explored for their potential as enzyme inhibitors and in drug delivery systems.
Industry:
Mécanisme D'action
The primary mechanism of action for (6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The dimethylaminoethyl group can also participate in coordination with metal centers, influencing the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
3-Pyridinylboronic acid: Lacks the dimethylaminoethyl group, making it less versatile in certain synthetic applications.
2,6-Dimethoxy-3-pyridineboronic acid: Features methoxy groups instead of the dimethyl
Propriétés
Formule moléculaire |
C9H15BN2O2 |
|---|---|
Poids moléculaire |
194.04 g/mol |
Nom IUPAC |
[6-[2-(dimethylamino)ethyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O2/c1-12(2)6-5-9-4-3-8(7-11-9)10(13)14/h3-4,7,13-14H,5-6H2,1-2H3 |
Clé InChI |
XJPLUWJFXGJPJY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1)CCN(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12972939.png)

![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B12972945.png)

![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)
